REACTION_CXSMILES
|
[N:1]1[C:6]([CH3:7])=[CH:5][C:4]([CH3:8])=[CH:3][C:2]=1[CH3:9].OO.[C:12]([OH:15])(=[O:14])[CH3:13]>C(OC(=O)C)(=O)C>[C:12]([O:15][CH2:9][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[C:6]([CH3:7])[N:1]=1)(=[O:14])[CH3:13]
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Name
|
|
Quantity
|
3.22 g
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Type
|
reactant
|
Smiles
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N1=C(C=C(C=C1C)C)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
21 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
resultant solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the solution was heated at 70° C. overnight
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Duration
|
8 (± 8) h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3 (50 mL)
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Type
|
ADDITION
|
Details
|
treated with solid Na2CO3 (9.9 g)
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Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted
|
Type
|
WASH
|
Details
|
the residue was washed with warm CHCl3 (3×75 mL)
|
Type
|
FILTRATION
|
Details
|
The combined supernatants were filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide 2.43 g as a yellow oil
|
Type
|
TEMPERATURE
|
Details
|
heated at 90° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (40 g silica gel, 2:1 hexanes/ethyl acetate)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=NC(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |